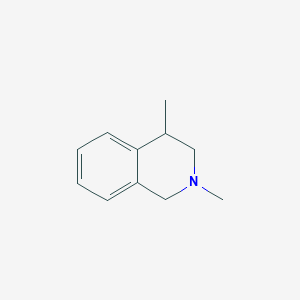
2,4-Dimethyl-1,2,3,4-tetrahydroisoquinoline
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2,4-Dimethyl-1,2,3,4-tetrahydroisoquinoline is a derivative of the tetrahydroisoquinoline family, which is a significant class of compounds in medicinal chemistry. These compounds are known for their diverse biological activities and are often found in natural products. The tetrahydroisoquinoline scaffold is a core structure in many bioactive molecules, making it a valuable target for synthetic and medicinal chemists .
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 2,4-Dimethyl-1,2,3,4-tetrahydroisoquinoline can be achieved through several methods. Traditional approaches include the Bischler-Napieralski, Pictet-Gams, Pictet-Spengler, and Pomeranz-Fritsch reactions. These methods typically involve the cyclization of N-(haloalkyl)aryl derivatives .
Industrial Production Methods: In industrial settings, the production of tetrahydroisoquinoline derivatives often involves the reduction of isoquinoline using reducing agents such as tin and hydrochloric acid or sodium and ethanol . These methods are scalable and can produce large quantities of the desired compound.
化学反应分析
Types of Reactions: 2,4-Dimethyl-1,2,3,4-tetrahydroisoquinoline undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form nitrones using hydrogen peroxide, catalyzed by selenium dioxide.
Reduction: The compound can be further hydrogenated to form decahydroisoquinoline.
Substitution: It can participate in substitution reactions, particularly at the nitrogen atom, to form N-alkylated derivatives.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide and selenium dioxide.
Reduction: Hydrogen gas and a suitable catalyst.
Substitution: Haloalkanes or alkyl halides in the presence of a base.
Major Products:
Oxidation: Nitrones.
Reduction: Decahydroisoquinoline.
Substitution: N-alkylated tetrahydroisoquinoline derivatives.
科学研究应用
2,4-Dimethyl-1,2,3,4-tetrahydroisoquinoline has a wide range of applications in scientific research:
作用机制
The mechanism of action of 2,4-Dimethyl-1,2,3,4-tetrahydroisoquinoline involves several pathways:
Neuroprotection: It is believed to exert neuroprotective effects by inhibiting monoamine oxidase (MAO) and scavenging free radicals.
Dopamine Metabolism: The compound affects dopamine metabolism, which is crucial in the context of neurodegenerative diseases.
Glutamatergic System: It antagonizes the glutamatergic system, which may contribute to its neuroprotective properties.
相似化合物的比较
2,4-Dimethyl-1,2,3,4-tetrahydroisoquinoline can be compared with other tetrahydroisoquinoline derivatives:
1,2,3,4-Tetrahydroisoquinoline: The parent compound, which shares the core structure but lacks the methyl groups at positions 2 and 4.
1-Methyl-1,2,3,4-tetrahydroisoquinoline: A derivative with a methyl group at position 1, known for its neuroprotective properties.
3,4-Dihydroisoquinoline: A partially hydrogenated derivative that serves as an intermediate in various synthetic pathways.
The uniqueness of this compound lies in its specific substitution pattern, which can influence its biological activity and chemical reactivity.
属性
分子式 |
C11H15N |
|---|---|
分子量 |
161.24 g/mol |
IUPAC 名称 |
2,4-dimethyl-3,4-dihydro-1H-isoquinoline |
InChI |
InChI=1S/C11H15N/c1-9-7-12(2)8-10-5-3-4-6-11(9)10/h3-6,9H,7-8H2,1-2H3 |
InChI 键 |
XGXBWNUSKRIFMX-UHFFFAOYSA-N |
规范 SMILES |
CC1CN(CC2=CC=CC=C12)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![4-Methylbenzo[d]isoxazol-3-ol](/img/structure/B11921250.png)



![4-Azaspiro[2.4]heptan-6-ylmethanol hydrochloride](/img/structure/B11921271.png)


![1',2'-Dihydrospiro[cyclopropane-1,3'-pyrrolo[3,2-C]pyridine]](/img/structure/B11921305.png)


![Pyrazolo[1,5-a]pyridine-3,4-diamine](/img/structure/B11921330.png)


![Spiro[4.5]dec-9-EN-7-OL](/img/structure/B11921339.png)
